1,5-Dimethoxy-2,4-dimethylbenzene
Overview
Description
1,5-Dimethoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, characterized by the presence of two methoxy groups (-OCH3) and two methyl groups (-CH3) attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-2,4-dimethylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the methylation of 1,5-dimethoxybenzene using methyl iodide (CH3I) in the presence of a strong base like potassium carbonate (K2CO3). The reaction is typically carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as aluminum chloride (AlCl3) or other Lewis acids can be employed to facilitate the methylation process. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2,4-dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups (-OH).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dimethylhydroquinone.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,5-Dimethoxy-2,4-dimethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, dyes, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1,5-dimethoxy-2,4-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, affecting its binding affinity and specificity.
Comparison with Similar Compounds
1,5-Dimethoxy-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1,4-Dimethoxy-2,5-dimethylbenzene: Similar structure but different positions of methoxy and methyl groups.
1,3-Dimethoxy-2,4-dimethylbenzene: Another isomer with different substitution pattern.
This compound: Unique due to its specific substitution pattern, which affects its chemical reactivity and applications.
Properties
IUPAC Name |
1,5-dimethoxy-2,4-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-8(2)10(12-4)6-9(7)11-3/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCGVOJZFDZOGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299787 | |
Record name | 1,5-Dimethoxy-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24953-82-0 | |
Record name | 1,5-Dimethoxy-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24953-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethoxy-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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